molecular formula C18H16O4 B180884 Ethyl 4-hydroxy-3-methyl-6-phenyl-1-benzofuran-2-carboxylate CAS No. 60698-09-1

Ethyl 4-hydroxy-3-methyl-6-phenyl-1-benzofuran-2-carboxylate

Cat. No. B180884
CAS RN: 60698-09-1
M. Wt: 296.3 g/mol
InChI Key: YQBPYHIPLGYMAD-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3-methyl-6-phenyl-1-benzofuran-2-carboxylate, also known as EPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPMC is a benzofuran derivative that is synthesized through a multi-step process involving various reagents and catalysts.

Mechanism Of Action

The mechanism of action of Ethyl 4-hydroxy-3-methyl-6-phenyl-1-benzofuran-2-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Ethyl 4-hydroxy-3-methyl-6-phenyl-1-benzofuran-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. Ethyl 4-hydroxy-3-methyl-6-phenyl-1-benzofuran-2-carboxylate has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.

Biochemical And Physiological Effects

Ethyl 4-hydroxy-3-methyl-6-phenyl-1-benzofuran-2-carboxylate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Ethyl 4-hydroxy-3-methyl-6-phenyl-1-benzofuran-2-carboxylate can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and reduce the activity of various enzymes involved in oxidative stress. In vivo studies have shown that Ethyl 4-hydroxy-3-methyl-6-phenyl-1-benzofuran-2-carboxylate can reduce pain and inflammation in animal models of arthritis and neuropathic pain. Ethyl 4-hydroxy-3-methyl-6-phenyl-1-benzofuran-2-carboxylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

Ethyl 4-hydroxy-3-methyl-6-phenyl-1-benzofuran-2-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, one limitation of Ethyl 4-hydroxy-3-methyl-6-phenyl-1-benzofuran-2-carboxylate is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on its safety and efficacy in humans.

Future Directions

There are several future directions for the study of Ethyl 4-hydroxy-3-methyl-6-phenyl-1-benzofuran-2-carboxylate, including its potential use as a therapeutic agent for various diseases and disorders. Further studies are needed to elucidate the mechanism of action of Ethyl 4-hydroxy-3-methyl-6-phenyl-1-benzofuran-2-carboxylate and to determine its safety and efficacy in humans. Ethyl 4-hydroxy-3-methyl-6-phenyl-1-benzofuran-2-carboxylate also has potential applications in material science, including the synthesis of other compounds with potential applications in organic electronics and optoelectronics.

Synthesis Methods

The synthesis of Ethyl 4-hydroxy-3-methyl-6-phenyl-1-benzofuran-2-carboxylate involves a multi-step process that includes the condensation of 4-hydroxy-3-methylacetophenone with benzaldehyde, followed by the reaction of the intermediate product with ethyl acetoacetate. The final step involves the cyclization of the product using sulfuric acid as a catalyst. This process yields Ethyl 4-hydroxy-3-methyl-6-phenyl-1-benzofuran-2-carboxylate as a white crystalline solid with a melting point of 174-175°C.

Scientific Research Applications

Ethyl 4-hydroxy-3-methyl-6-phenyl-1-benzofuran-2-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, Ethyl 4-hydroxy-3-methyl-6-phenyl-1-benzofuran-2-carboxylate has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In pharmacology, Ethyl 4-hydroxy-3-methyl-6-phenyl-1-benzofuran-2-carboxylate has been studied for its effects on the central nervous system, including its ability to modulate neurotransmitter release and inhibit acetylcholinesterase. In material science, Ethyl 4-hydroxy-3-methyl-6-phenyl-1-benzofuran-2-carboxylate has been used as a building block for the synthesis of other compounds with potential applications in organic electronics and optoelectronics.

properties

CAS RN

60698-09-1

Product Name

Ethyl 4-hydroxy-3-methyl-6-phenyl-1-benzofuran-2-carboxylate

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

ethyl 4-hydroxy-3-methyl-6-phenyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C18H16O4/c1-3-21-18(20)17-11(2)16-14(19)9-13(10-15(16)22-17)12-7-5-4-6-8-12/h4-10,19H,3H2,1-2H3

InChI Key

YQBPYHIPLGYMAD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2O1)C3=CC=CC=C3)O)C

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2O1)C3=CC=CC=C3)O)C

Origin of Product

United States

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